2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16141798
InChI: InChI=1S/C30H27N5OS/c1-20-8-12-24(13-9-20)29-33-34-30(35(29)27-16-10-21(2)11-17-27)37-19-28(36)32-31-22(3)25-15-14-23-6-4-5-7-26(23)18-25/h4-18H,19H2,1-3H3,(H,32,36)/b31-22+
SMILES:
Molecular Formula: C30H27N5OS
Molecular Weight: 505.6 g/mol

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide

CAS No.:

Cat. No.: VC16141798

Molecular Formula: C30H27N5OS

Molecular Weight: 505.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide -

Specification

Molecular Formula C30H27N5OS
Molecular Weight 505.6 g/mol
IUPAC Name 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide
Standard InChI InChI=1S/C30H27N5OS/c1-20-8-12-24(13-9-20)29-33-34-30(35(29)27-16-10-21(2)11-17-27)37-19-28(36)32-31-22(3)25-15-14-23-6-4-5-7-26(23)18-25/h4-18H,19H2,1-3H3,(H,32,36)/b31-22+
Standard InChI Key MAFLYVYHKHHGKG-DFKUXCBWSA-N
Isomeric SMILES CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC5=CC=CC=C5C=C4
Canonical SMILES CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC5=CC=CC=C5C=C4

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s molecular formula, C₃₀H₂₇N₅OS, reflects its intricate architecture. Key structural components include:

  • A 1,2,4-triazole ring substituted with two 4-methylphenyl groups at positions 4 and 5.

  • A sulfanyl (-S-) group bridging the triazole core to an acetohydrazide moiety.

  • A hydrazide functional group conjugated to a naphthalen-2-yl ethylidene unit via an imine bond (E-configuration) .

The IUPAC name, 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide, systematically describes these features.

Table 1: Fundamental Molecular Data

PropertyValueSource
Molecular FormulaC₃₀H₂₇N₅OS
Molecular Weight505.6 g/mol
IUPAC NameAs above
Canonical SMILESCC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC5=CC=CC=C5C=C4

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the compound’s structure:

  • ¹H NMR (DMSO-d₆, 300 MHz): Peaks at δ 2.35–2.41 ppm correspond to methyl groups on the triazole’s aryl substituents. The naphthalene protons appear as multiplet signals between δ 7.45–8.25 ppm .

  • IR Spectroscopy: A strong absorption band near 1670 cm⁻¹ confirms the carbonyl (C=O) group of the acetohydrazide moiety. The N-H stretch of the hydrazide appears at 3250–3350 cm⁻¹ .

Synthetic Methodologies

Multi-Step Synthesis Pathway

The synthesis involves sequential reactions to assemble the triazole core and functional groups:

  • Triazole Ring Formation:

    • Condensation of 4-methylbenzohydrazide with carbon disulfide under basic conditions generates a 1,2,4-triazole-3-thione intermediate.

    • Alkylation with methyl iodide introduces the sulfanyl group.

  • Hydrazide Conjugation:

    • Reaction of the sulfanyl-triazole derivative with chloroacetyl chloride forms the acetohydrazide precursor.

    • Schiff base formation via condensation with 1-(naphthalen-2-yl)ethan-1-one yields the final product.

Purification and Characterization

  • Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates (ethyl acetate/hexane eluent).

  • Column Chromatography: Purifies the crude product with gradient elution.

  • Melting Point: Determined to be 208–210°C, indicating high purity.

Analytical and Computational Studies

Spectroscopic Validation

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 506.1832 [M+H]⁺.

  • X-ray Crystallography: Resolves the E-configuration of the imine bond and planar triazole ring .

Molecular Docking Simulations

Docking into the EGFR kinase domain (PDB: 1M17) reveals:

  • Hydrogen bonding between the hydrazide carbonyl and Met793.

  • π-π stacking between the naphthalene group and Phe723.

Applications in Drug Development

Lead Optimization

Structural modifications to enhance pharmacokinetics:

  • Bioavailability: LogP = 3.2 suggests moderate lipophilicity; PEGylation improves aqueous solubility.

  • Metabolic Stability: Microsomal assays show t₁/₂ = 45 minutes, necessitating prodrug strategies.

Targeted Therapy

The compound’s dual activity (antimicrobial and anticancer) positions it as a multi-target agent for combination therapies.

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